molecular formula C15H12O6 B1682847 Methylswertianin CAS No. 22172-17-4

Methylswertianin

Cat. No.: B1682847
CAS No.: 22172-17-4
M. Wt: 288.25 g/mol
InChI Key: PUECEVJMPDNNHT-UHFFFAOYSA-N
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Description

Methylswertianin is a naturally occurring compound found in the plant Swertia punicea Hemsl. It is a member of the xanthone family and has been identified for its significant biological activities, particularly its anti-diabetic properties. The compound is known for its potential to improve insulin resistance, making it a promising candidate for the treatment of type-2 diabetes .

Scientific Research Applications

Methylswertianin has a wide range of scientific research applications:

Mechanism of Action

Methylswertianin, also known as 1,8-Dihydroxy-2,6-dimethoxyxanthen-9-one or Swertiaperennin, is an active constituent found in Swertia punicea Hemsl . This compound has been shown to have significant anti-diabetic effects .

Target of Action

The primary target of this compound is the insulin resistance (IR) pathway . Insulin resistance is a condition where cells in the body become resistant to the effects of insulin, leading to high blood sugar levels. It is a key characteristic of type 2 diabetes .

Mode of Action

This compound interacts with its target by improving insulin resistance . By enhancing the body’s sensitivity to insulin, it helps to regulate blood sugar levels more effectively .

Biochemical Pathways

It is known that the compound plays a role in the insulin signaling pathway, which is crucial for the regulation of glucose metabolism . By improving insulin resistance, this compound may enhance the efficiency of this pathway, leading to better control of blood sugar levels .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The administration of this compound has been shown to significantly reduce fasting blood glucose (FBG) levels . It also improves oral glucose tolerance and lowers fasting serum insulin (FINS), indicating an overall improvement in the body’s ability to regulate blood sugar .

Action Environment

The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain physiological environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylswertianin can be isolated from Swertia mussotii using high-speed counter-current chromatography (HSCCC). This method is preferred due to its high performance and environmentally friendly nature . The process involves the separation of xanthones, including this compound, swerchirin, and decussatin, from the plant material.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the isolation from plant sources remains a primary method. The use of HSCCC and other chromatographic techniques ensures the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Methylswertianin, being a xanthone derivative, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Various substitution reactions can occur, particularly involving the methoxy and hydroxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.

Comparison with Similar Compounds

    Swertianin: Another xanthone derivative found in the same plant species.

    Bellidifolin: A compound with similar anti-diabetic properties.

    Swerchirin: Another xanthone with biological activities.

Comparison: Methylswertianin is unique due to its specific structure, which includes methoxy and hydroxy groups that contribute to its biological activity. Compared to swertianin and bellidifolin, this compound has shown a more pronounced effect on improving insulin resistance, making it a more potent candidate for anti-diabetic research .

Properties

IUPAC Name

1,8-dihydroxy-2,6-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUECEVJMPDNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176709
Record name Swertiaperennin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22172-17-4
Record name 1,8-Dihydroxy-3,7-dimethoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22172-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertiaperennin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertiaperennin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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